4-Methanesulfonylfuran-2-carbaldehyde

Description

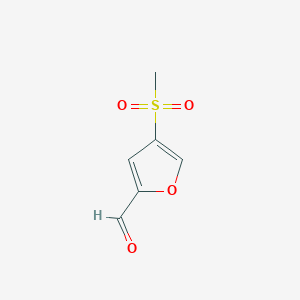

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S/c1-11(8,9)6-2-5(3-7)10-4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEXIHNQZGBYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=COC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methanesulfonylfuran 2 Carbaldehyde and Analogous Structures

Strategies for the Regioselective Synthesis of Furan-2-carbaldehydes

The introduction of a formyl (-CHO) group at the C-2 position of the furan (B31954) ring is a fundamental transformation in furan chemistry. The high electron density of the furan ring makes it highly susceptible to electrophilic substitution, with a strong preference for reaction at the C-2 (or α) position. chemicalbook.compearson.com This inherent reactivity has led to the development of several reliable formylation methods.

The Vilsmeier-Haack reaction is a widely utilized and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furan. organic-chemistry.org The reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate the active electrophile in situ. researchgate.net

The process begins with the reaction between DMF and POCl₃ to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent. organic-chemistry.org The electron-rich furan ring then acts as a nucleophile, attacking the Vilsmeier reagent. This electrophilic aromatic substitution occurs with high regioselectivity at the C-2 position, which is electronically favored over the C-3 position. chemicalbook.compearson.com The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final furan-2-carbaldehyde product. organic-chemistry.org Furan is known to be more reactive than thiophene but less reactive than pyrrole under Vilsmeier-Haack conditions. slideshare.net

The general mechanism is as follows:

Formation of Vilsmeier Reagent: DMF + POCl₃ → [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻

Electrophilic Attack: Furan + [ClCH=N(CH₃)₂]⁺ → 2-(iminium)-substituted furan intermediate + H⁺

Hydrolysis: Intermediate + H₂O → Furan-2-carbaldehyde + (CH₃)₂NH₂⁺

This method is robust and provides near-quantitative yields for the preparation of furan-2-carbaldehyde from unsubstituted furan. researchgate.net

An alternative and powerful strategy for the regioselective formylation of furan involves a metalation step, typically lithiation, followed by quenching with a formylating agent. thieme-connect.de This method offers excellent control over the position of formylation and is particularly useful for substrates where the Vilsmeier-Haack reaction might be less effective or lead to side products.

The process involves the deprotonation of furan at the most acidic proton, which is located at the C-2 position, using a strong organolithium base such as n-butyllithium (n-BuLi). semanticscholar.orgcore.ac.uk This direct metalation generates a 2-lithiofuran intermediate. This organolithium species is a potent nucleophile that can readily react with an electrophile. For formylation, DMF is almost exclusively used as the electrophilic source of the formyl group. thieme-connect.desemanticscholar.org The reaction of 2-lithiofuran with DMF forms a tetrahedral intermediate, which upon acidic or aqueous workup, collapses to furnish furan-2-carbaldehyde in high yield. semanticscholar.org In some cases, this lithiation-formylation approach can provide superior yields compared to the Vilsmeier-Haack reaction. semanticscholar.org

Table 1: Comparison of Vilsmeier-Haack and Metalation-Directed Formylation of Heterocycles

| Method | Reagents | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Benzofuran | Benzofuran-2-carbaldehyde | 38% | semanticscholar.org |

| Lithiation-Formylation | 1. n-BuLi 2. DMF | Benzofuran | Benzofuran-2-carbaldehyde | 67% | semanticscholar.org |

This interactive table allows for the comparison of two primary methods for formylating heterocyclic compounds.

While the Vilsmeier-Haack and metalation-formylation reactions are the most common and efficient methods for preparing furan-2-carbaldehydes, other formylation techniques exist for aromatic compounds. However, their application to the furan nucleus is often limited by the ring's sensitivity.

For instance, Friedel-Crafts type reactions, which are standard for acylating benzene, are generally not successful with furan. The strong Lewis acid catalysts typically required (e.g., AlCl₃) can induce polymerization and ring-opening of the acid-sensitive furan ring. pharmaguideline.com Milder catalysts may be used for acylation, but formylation via this route is problematic. pharmaguideline.com

The Rieche formylation is another method that uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like TiCl₄ or SnCl₄. commonorganicchemistry.com While effective for some aromatic systems, its utility with sensitive heterocycles like furan is limited due to the acidic conditions. Therefore, for practical and high-yielding regioselective synthesis of furan-2-carbaldehydes, the Vilsmeier-Haack and metalation-directed approaches remain the methods of choice.

Introduction of the Methanesulfonyl Group at the Furan C-4 Position

Introducing a methanesulfonyl (-SO₂CH₃) group specifically at the C-4 position of a furan ring that also bears a C-2 carbaldehyde is a significant synthetic challenge. Direct electrophilic substitution on furan-2-carbaldehyde is complicated by the directing effects of the formyl group, and direct methods are not well-established. Therefore, multi-step strategies or methods that construct the furan ring with the desired substitution pattern are often required.

One advanced strategy for accessing 2,4-disubstituted furans involves constructing the heterocyclic ring from acyclic precursors that already contain a sulfone moiety. This approach builds the desired substitution pattern into the molecule during the ring-forming step, bypassing the challenges of direct substitution on a pre-formed furan ring.

A notable example of this strategy involves the reaction of 2,3-dibromo-1-phenylsulfonyl-1-propene with a 1,3-diketone under basic conditions. researchgate.net This reaction sequence leads to the formation of a 2,4-disubstituted furan where the sulfonyl group acts as a synthetic handle. The substituent at the C-4 position can be further elaborated by taking advantage of the sulfone group's ability to stabilize an adjacent carbanion. researchgate.net Subsequent reductive or oxidative desulfonylation can then remove the activating group if desired, providing access to a variety of 2,4-disubstituted furan derivatives. researchgate.net Such strategies highlight the utility of sulfones as versatile functional groups in the modular synthesis of complex furans. researchgate.net

The direct introduction of a sulfonyl or sulfonic acid group onto a furan ring is an electrophilic substitution reaction. The furan ring is highly reactive but also acid-sensitive, necessitating the use of mild sulfonating agents, such as a sulfur trioxide-pyridine complex, to prevent polymerization. pharmaguideline.com

The regiochemical outcome of this reaction is dictated by the substituents already present on the furan ring.

Unsubstituted Furan: Direct sulfonation of furan occurs predominantly at the C-2 position to yield furan-2-sulfonic acid. youtube.com

2-Substituted Furan: When an electron-withdrawing group, such as a formyl group, is present at the C-2 position, it deactivates the furan ring towards further electrophilic attack. In electrophilic halogenation, a 2-electron-withdrawing substituent directs the incoming electrophile to the C-5 position. pharmaguideline.com By analogy, direct sulfonation of furan-2-carbaldehyde would be expected to yield the 5-sulfonyl derivative, not the desired 4-isomer.

Achieving C-4 substitution likely requires a more complex, directed approach. A plausible, though unconfirmed, multi-step route could involve:

Starting with a 3-substituted furan to block one of the β-positions.

Performing a directed metalation at the C-4 position, followed by quenching with a sulfur electrophile (e.g., dimethyl disulfide).

Oxidation of the resulting 4-(methylthio)furan derivative to the corresponding 4-(methanesulfonyl)furan. wikipedia.org

Subsequent formylation at the C-2 position using one of the methods described in section 2.1.

Table 2: Reagents for Electrophilic Sulfonation of Aromatic Rings

| Reagent(s) | Active Electrophile | Conditions | Notes |

|---|---|---|---|

| Concentrated H₂SO₄ | HSO₃⁺ or SO₃ | Typically harsh, heating may be required | Unsuitable for acid-sensitive rings like furan. pharmaguideline.com |

| Fuming H₂SO₄ (H₂SO₄/SO₃) | SO₃ | Highly reactive | Unsuitable for acid-sensitive rings like furan. masterorganicchemistry.com |

| Sulfur Trioxide - Pyridine Complex (SO₃·py) | SO₃ | Mild | Preferred for sensitive heterocycles like furan. pharmaguideline.com |

This interactive table summarizes common sulfonating agents and their applicability.

Derivatization of Hydroxymethylfurfural (HMF) Analogs with Sulfonate Species

A key strategy for the synthesis of furan sulfonates involves the derivatization of readily available starting materials such as 5-(hydroxymethyl)furfural (HMF). While not a direct synthesis of the 4-methanesulfonyl isomer, the methodologies applied to HMF are instructive for understanding the introduction of sulfonate groups to the furan ring system. One patented method describes the preparation of HMF-sulfonates by reacting HMF with various sulfonylating agents. google.comgoogle.com

The general reaction involves treating HMF with a sulfonyl halide (such as methanesulfonyl halide for a mesylate) or a sulfonic anhydride in the presence of a base. google.comgoogle.com The base can be a nucleophilic base or a combination of a non-nucleophilic base and a nucleophile. google.comgoogle.com This process effectively converts the hydroxyl group of HMF into a sulfonate ester. These HMF-sulfonates, including triflate, tosylate, and mesylate analogs, serve as versatile precursors for the synthesis of various other derivative compounds. google.comgoogle.com

The reaction conditions, such as temperature and the rate of addition of the sulfonylating agent, are critical to achieving a good yield and preventing side reactions. google.com For instance, when using trifluoromethanesulfonic anhydride (Tf₂O), the reaction is typically conducted at very low temperatures (e.g., -78°C), and the anhydride must be added slowly to prevent decomposition and the formation of byproducts. google.com For other sulfonate species like mesylates and tosylates, the reaction conditions can be less stringent, potentially allowing for higher initial reaction temperatures. google.com

Table 1: Reagents for the Synthesis of HMF-Sulfonates

| Sulfonate Species | Reagent |

|---|---|

| Triflate | Trifluoromethanesulfonate anhydride (Tf₂O) |

| Tosylate | p-Toluenesulfonyl halide |

| Mesylate | Methanesulfonyl halide |

| Esylate | Ethanesulfonyl halide |

| Besylate | Benzenesulfonyl halide |

This table is based on information from patent KR20160003771A. google.com

Convergent and Linear Synthetic Routes to 4-Methanesulfonylfuran-2-carbaldehyde

A linear synthetic approach could commence with a pre-functionalized furan ring. For example, a synthesis could start with furan-2-carbaldehyde. The introduction of the methanesulfonyl group at the 4-position would be a key challenge. Direct electrophilic sulfonation of furan typically occurs at the 2- and 5-positions. pharmaguideline.com Therefore, a strategy involving protection of the aldehyde, followed by directed metalation at the 4-position and subsequent quenching with a sulfur electrophile (e.g., SO₂ followed by methylation and oxidation), could be a plausible, albeit multi-step, route.

Alternatively, a linear synthesis could begin with a furan derivative already bearing a substituent at the 4-position that can be converted into a methanesulfonyl group. For instance, starting with a 4-halofuran derivative, a nucleophilic substitution with a methanethiolate salt, followed by oxidation, could yield the desired product. The formyl group could then be introduced at the 2-position via a formylation reaction, such as the Vilsmeier-Haack reaction. mdpi.com

A convergent synthetic approach would involve the synthesis of two key fragments that are then combined to form the target molecule. One fragment could be a suitably substituted acyclic precursor that can undergo a cyclization reaction to form the furan ring. For example, a 1,4-dicarbonyl compound could be cyclized under acidic conditions in a Paal-Knorr furan synthesis. pharmaguideline.com In this case, one of the carbonyl groups would be part of the aldehyde, and the other would be positioned to facilitate the introduction of the methanesulfonyl group. The challenge would lie in the synthesis of the appropriately substituted 1,4-dicarbonyl precursor.

Another convergent strategy could involve a Diels-Alder reaction between an oxazole and a dienophile, which can lead to the formation of a furan ring after the loss of a nitrile. pharmaguideline.com The substituents on the oxazole and dienophile would need to be carefully chosen to yield the desired 4-methanesulfonyl and 2-carbaldehyde substitution pattern on the resulting furan.

Green Chemistry Approaches in the Synthesis of Furan-Sulfone Hybrids

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including furan derivatives. The focus is on the use of renewable resources, environmentally benign solvents, and catalytic methods to improve the sustainability of chemical processes. frontiersin.orgrsc.org

For the synthesis of furan-sulfone hybrids, green chemistry approaches could be implemented at various stages. The synthesis of the furan core itself can be made more sustainable by utilizing biomass-derived starting materials. frontiersin.org Furfural, which can be obtained from lignocellulosic biomass, is a key renewable platform chemical for the synthesis of a wide range of furan derivatives. mdpi.comfrontiersin.org

In the context of introducing the sulfone group, green methodologies for the synthesis of sulfur-containing compounds are being developed. These include the use of water as a solvent, the development of reusable catalysts, and the use of milder reaction conditions. researchgate.net For example, copper-catalyzed coupling reactions in water have been developed for the formation of disulfides, which can be precursors to sulfones. researchgate.net Biocatalytic approaches, such as the use of enzymes like laccase for oxidative coupling reactions, also represent a green alternative to traditional chemical methods. researchgate.net

While specific green synthetic routes for this compound have not been reported, the broader advancements in sustainable chemistry for both furan synthesis and the formation of sulfur-containing compounds provide a framework for developing more environmentally friendly pathways to this class of molecules. frontiersin.orgresearchgate.net The use of biomass-derived furfural as a starting material, coupled with catalytic and aqueous methods for the introduction of the sulfonyl group, would be key features of a green synthetic strategy.

Reactivity and Chemical Transformations of 4 Methanesulfonylfuran 2 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The aldehyde functional group in 4-Methanesulfonylfuran-2-carbaldehyde is a primary site for a variety of chemical transformations. Its reactivity is modulated by the electron-withdrawing nature of the 4-methanesulfonylfuran ring.

The carbonyl carbon of the carbaldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The presence of the electron-withdrawing sulfonyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted furan-2-carbaldehyde.

Common nucleophiles that can add to the carbaldehyde include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydrides. masterorganicchemistry.comyoutube.com For instance, the reaction with a Grignard reagent would lead to the formation of a secondary alcohol.

Table 1: Predicted Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent Example | Predicted Product |

| Hydride | Sodium borohydride (NaBH₄) | (4-Methanesulfonylfuran-2-yl)methanol |

| Alkyl | Methylmagnesium bromide (CH₃MgBr) | 1-(4-Methanesulfonylfuran-2-yl)ethanol |

| Cyanide | Hydrogen cyanide (HCN) | 2-Hydroxy-2-(4-methanesulfonylfuran-2-yl)acetonitrile |

Note: The above table is predictive and based on general principles of aldehyde reactivity.

The carbaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by dehydration. nih.govmdpi.com The equilibrium of this reaction can often be shifted towards the product by removal of water. A variety of primary amines can be employed, leading to a diverse range of N-substituted imines.

Table 2: Examples of Imine Formation from Substituted Aldehydes

| Aldehyde | Amine | Product | Reference |

| Substituted benzaldehydes | 4-Amino-3,5-dimethyl-1,2,4-triazole | Schiff bases | mdpi.com |

| Indoline-2-carboxaldehyde | Cyclic amines | N-benzylindoles | nih.gov |

The aldehyde group can be both oxidized to a carboxylic acid and reduced to a primary alcohol.

Oxidation: Oxidation of the carbaldehyde to the corresponding carboxylic acid, 4-methanesulfonylfuran-2-carboxylic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The oxidation of furan-based aldehydes, such as 5-hydroxymethylfurfural, to their corresponding carboxylic acids is a well-documented process. mdpi.comresearchgate.net

Reduction: Reduction of the carbaldehyde to (4-methanesulfonylfuran-2-yl)methanol can be accomplished using hydride-donating reagents. Sodium borohydride (NaBH₄) is a common and selective reagent for the reduction of aldehydes in the presence of other functional groups. youtube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound is an aromatic system, but its reactivity is significantly influenced by the two strong electron-withdrawing groups attached to it: the carbaldehyde at the 2-position and the methanesulfonyl group at the 4-position.

Furan is generally more reactive than benzene towards electrophilic aromatic substitution, with a strong preference for substitution at the α-positions (C2 and C5). chemicalbook.comyoutube.comksu.edu.sa However, the presence of two deactivating groups in this compound dramatically reduces the nucleophilicity of the furan ring, making electrophilic substitution reactions more challenging.

The directing effects of the existing substituents determine the position of any further substitution. The formyl group at C2 directs incoming electrophiles to the C4 and C5 positions, while the methanesulfonyl group at C4 directs to the C2 and C5 positions. Considering both groups, the C5 position is the most likely site for electrophilic attack, as it is meta to the formyl group and ortho to the methanesulfonyl group. The C3 position is deactivated by both groups.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | 4-Methanesulfonyl-5-nitrofuran-2-carbaldehyde |

| Halogenation | Br⁺ | 5-Bromo-4-methanesulfonylfuran-2-carbaldehyde |

| Sulfonation | SO₃ | 5-(Chlorosulfonyl)-4-methanesulfonylfuran-2-carbaldehyde |

| Friedel-Crafts Acylation | RCO⁺ | Reaction is unlikely to proceed due to strong deactivation of the ring. organic-chemistry.orgresearchgate.net |

It is important to note that the strongly deactivated nature of the furan ring in this compound may require harsh reaction conditions for electrophilic substitution to occur, and yields may be low.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is a potential transformation for the furan moiety. In its capacity as a diene, the furan ring can react with a dienophile. However, the presence of electron-withdrawing groups on the furan ring, such as the aldehyde and methanesulfonyl groups in this compound, generally disfavors normal-electron-demand Diels-Alder reactions. These groups lower the energy of the highest occupied molecular orbital (HOMO) of the furan, reducing its reactivity towards typical electron-poor dienophiles.

While specific studies on the Diels-Alder reactivity of this compound are not extensively documented, the general trend for furans bearing electron-withdrawing substituents suggests that forcing conditions, such as high pressure or Lewis acid catalysis, may be necessary to facilitate such cycloadditions. The regioselectivity and stereoselectivity of these potential reactions would be influenced by the electronic and steric effects of both the substituents on the furan ring and the dienophile.

Ring-Opening and Rearrangement Processes

The furan ring, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack, which can lead to ring-opening or rearrangement reactions. For instance, under certain conditions, strong nucleophiles could potentially attack the furan ring of this compound, initiating a cascade of reactions that could result in the cleavage of the heterocyclic system.

Furthermore, rearrangement processes, though less common for simple furans, can be induced by specific reagents or reaction conditions. The electronic perturbation caused by the methanesulfonyl and aldehyde groups might render the furan ring more prone to skeletal rearrangements upon treatment with certain acids or transition metal catalysts. However, specific examples of such ring-opening and rearrangement processes for this particular compound are not well-documented in the current literature.

Transformations Involving the Methanesulfonyl Group

The methanesulfonyl group is a powerful electron-withdrawing group and a versatile functional handle for various chemical transformations.

Reactions at the α-Position to the Sulfone

The hydrogen atoms on the methyl group of the methanesulfonyl moiety are acidic due to the strong electron-withdrawing nature of the sulfonyl group. This allows for the generation of an α-sulfonyl carbanion upon treatment with a suitable base. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Table 1: Potential Reactions at the α-Position of the Methanesulfonyl Group

| Reaction Type | Reagent/Conditions | Potential Product |

| Alkylation | Alkyl halide (e.g., R-X) | 4-(Alkylsulfonyl)furan-2-carbaldehyde |

| Acylation | Acyl chloride (e.g., RCOCl) | 4-(Acyl-α-sulfonylmethyl)furan-2-carbaldehyde |

| Michael Addition | α,β-Unsaturated carbonyl compound | Adduct from 1,4-conjugate addition |

These reactions provide a powerful tool for the elaboration of the methanesulfonyl side chain, allowing for the introduction of diverse functionalities.

C-S Bond Functionalization Strategies

The carbon-sulfur bond in aryl sulfones can be a target for functionalization, often employing transition metal catalysis. Cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, can potentially be used to replace the methanesulfonyl group with other functional groups. These reactions typically involve the oxidative addition of a low-valent transition metal catalyst to the C-S bond, followed by transmetalation and reductive elimination. While challenging, successful C-S bond functionalization would offer a route to a wide range of substituted furan derivatives.

Desulfonylation Reactions and their Synthetic Utility

The removal of the sulfonyl group, known as desulfonylation, is a synthetically valuable transformation. Reductive desulfonylation can be achieved using various reagents, such as sodium amalgam, samarium(II) iodide, or catalytic hydrogenation under specific conditions. This reaction effectively replaces the C-S bond with a C-H bond, providing a method to introduce a hydrogen atom at a specific position after the sulfonyl group has served its synthetic purpose, for example, as an activating group or a protecting group. The ability to remove the methanesulfonyl group from this compound would be a useful tool in a multi-step synthesis.

Synergistic Effects of Furan, Aldehyde, and Methanesulfonyl Groups on Reactivity

The aldehyde group itself is a primary site for nucleophilic addition reactions. The presence of the methanesulfonyl group at the 4-position further enhances the electrophilicity of the aldehyde carbonyl carbon, potentially increasing its reactivity towards nucleophiles.

In cycloaddition reactions, as mentioned earlier, the electron-withdrawing nature of both substituents deactivates the furan diene for normal-electron-demand Diels-Alder reactions. However, this electronic profile might make this compound a suitable diene for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

Table 2: Summary of Predicted Reactivity

| Functional Group | Type of Reaction | Influence of Other Groups |

| Furan Ring | Diels-Alder (Diene) | Deactivated by -CHO and -SO2Me for normal demand |

| Nucleophilic Attack | Activated by -CHO and -SO2Me | |

| Aldehyde Group | Nucleophilic Addition | Activated by -SO2Me |

| Methanesulfonyl Group | α-Deprotonation/Alkylation | Activated by sulfonyl group |

| C-S Functionalization/Cleavage | Feasible under specific catalytic conditions |

Applications of 4 Methanesulfonylfuran 2 Carbaldehyde in Organic Synthesis

4-Methanesulfonylfuran-2-carbaldehyde as a Versatile Synthetic Building Block

The unique combination of functional groups on the furan (B31954) scaffold makes this compound a promising building block for constructing more complex molecules. The aldehyde group serves as a primary site for carbon-carbon bond formation and functional group interconversion, while the methanesulfonyl group profoundly influences the electronic properties of the furan ring, thereby modulating its reactivity.

The aldehyde functionality at the C2 position is a versatile handle for elaboration into a variety of other functional groups. Standard organic transformations can convert the aldehyde into alcohols (via reduction), carboxylic acids (via oxidation), or alkenes (via Wittig-type reactions).

Furthermore, the methanesulfonyl group can serve as a synthetic handle. In some synthetic strategies involving sulfones, the sulfonyl group is introduced to direct other reactions and is later removed via reductive or oxidative desulfonylation, providing access to 2,4-disubstituted furans that might be otherwise difficult to prepare. acs.org This dual functionality allows for the stepwise and controlled synthesis of highly substituted furan cores.

Table 1: Potential Transformations of this compound

| Starting Material | Reagents | Product Functional Group | Potential Application |

| This compound | 1. NaBH4 or LiAlH4 2. Workup | Primary Alcohol | Precursor for esters, ethers |

| This compound | KMnO4 or Ag2O | Carboxylic Acid | Amide/ester synthesis, further derivatization |

| This compound | Ph3P=CHR (Wittig Reagent) | Alkene | Extension of carbon chain, synthesis of conjugated systems |

| This compound | R-NH2, reductive amination | Secondary Amine | Building block for nitrogen-containing heterocycles |

Role in the Construction of Diverse Heterocyclic Systems

Furan-2-carbaldehydes are well-established precursors for a wide array of heterocyclic systems, primarily through condensation reactions involving the aldehyde group. jmchemsci.com The methanesulfonyl group, being strongly electron-withdrawing, enhances the electrophilicity of the aldehyde's carbonyl carbon. This activation is expected to facilitate reactions with nucleophiles, making this compound a highly reactive substrate for building fused and appended heterocycles. nih.govmdpi.com

Examples of heterocyclic systems that can be synthesized from furan-2-carbaldehyde derivatives include:

Oxazolones: Through Erlenmeyer-Plöchl condensation with hippuric acid. nih.govresearchgate.net

Quinazolinones: Via reaction with 2-aminobenzamides. jmchemsci.com

Benzothiazolium Derivatives: By condensation with benzothiazolium salts, yielding vinyl derivatives that can be used as dyes. mdpi.com

Propenoic Acids: Reaction with malonic acid can yield 3-(furan-2-yl)propenoic acid derivatives, which are themselves intermediates for further reactions. mdpi.com

The enhanced reactivity imparted by the sulfone group could lead to higher yields or allow for milder reaction conditions compared to less activated furan aldehydes.

The design of complex molecules often relies on cycloaddition reactions, such as the Diels-Alder reaction, where furans can act as dienes. However, the presence of electron-withdrawing groups on the furan ring generally disfavors its participation as a diene, leading to sluggish or non-existent reactions. rsc.orgnih.gov With both an aldehyde and a methanesulfonyl group deactivating the ring, this compound is expected to be a poor diene for Diels-Alder cycloadditions.

Consequently, its role in constructing complex architectures would primarily leverage its capacity for stepwise, condensation-based strategies rather than pericyclic reactions. It can act as a rigid core onto which other cyclic or acyclic structures are built sequentially, using the aldehyde as the primary reaction point.

Utilization in Total Synthesis of Natural Product Analogs

While there are no specific documented instances of this compound being used in the total synthesis of natural products, the furan nucleus is a common structural motif and a versatile intermediate in synthetic campaigns. The furan ring can be converted into other cyclic systems, such as piperidines or pyrans, through methods like the Achmatowicz rearrangement.

The unique electronic and steric properties conferred by the 4-methanesulfonyl substituent could make this compound an attractive starting material for the synthesis of highly functionalized or unnatural analogs of bioactive molecules. The sulfone group could be used to direct metallation or other substitution reactions on the furan ring before being removed or transformed in a later step, enabling the synthesis of analogs with substitution patterns not easily accessible through other routes.

Development of Novel Reagents and Catalysts

Currently, there is no information in the scientific literature to suggest that this compound has been developed or used as a novel reagent or catalyst. Its primary utility appears to be that of a synthetic intermediate or building block.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methanesulfonylfuran 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Methanesulfonylfuran-2-carbaldehyde, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments is essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the two protons on the furan (B31954) ring and the three protons of the methyl group. The aldehyde proton will also be present, typically as a singlet in a downfield region. The electron-withdrawing nature of both the sulfonyl and aldehyde groups significantly influences the chemical shifts of the furan protons, causing them to resonate at lower fields compared to unsubstituted furan.

The ¹³C NMR spectrum will display signals for all six carbon atoms in the molecule: four from the furan ring (two of which are quaternary), one from the aldehyde carbonyl group, and one from the methyl group. The chemical shifts of the furan carbons are also deshielded due to the attached electron-withdrawing groups.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 9.5 - 10.0 | s | - |

| H-5 | 7.8 - 8.2 | d | ~1.5 |

| H-3 | 7.0 - 7.4 | d | ~1.5 |

| CH₃ | 3.0 - 3.5 | s | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 - 185 |

| C-2 | 150 - 160 |

| C-5 | 145 - 155 |

| C-4 | 125 - 135 |

| C-3 | 115 - 125 |

| CH₃ | 40 - 50 |

To confirm the assignments made from the 1D NMR spectra and to establish the connectivity of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the two protons on the furan ring. A cross-peak between the signals assigned to H-3 and H-5 would confirm their scalar coupling, albeit a small long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For this compound, the HSQC spectrum would show correlations between:

The proton at δ 7.0-7.4 ppm and the carbon at δ 115-125 ppm (H-3 and C-3).

The proton at δ 7.8-8.2 ppm and the carbon at δ 145-155 ppm (H-5).

The methyl protons at δ 3.0-3.5 ppm and the methyl carbon at δ 40-50 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular structure. Key expected HMBC correlations for this compound include:

The aldehyde proton (CHO) showing correlations to C-2 and C-3.

H-3 showing correlations to C-2, C-4, and C-5.

H-5 showing correlations to C-2 and C-4.

The methyl protons (CH₃) showing a correlation to C-4 through the sulfonyl group.

The electronic environment of the furan ring in this compound is significantly influenced by the strong electron-withdrawing nature of both the methanesulfonyl (-SO₂CH₃) and aldehyde (-CHO) groups. This leads to a general deshielding of the ring protons and carbons, resulting in their downfield chemical shifts. The methanesulfonyl group at the 4-position and the aldehyde group at the 2-position create a highly electron-deficient aromatic system. The coupling constant between H-3 and H-5 is expected to be a small long-range coupling, typically in the range of 1-2 Hz, which is characteristic of protons separated by four bonds in a furan ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl and sulfonyl groups. The key expected vibrational frequencies are detailed in the table below.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100 - 3200 | C-H (furan) | Stretching |

| 2900 - 3000 | C-H (methyl) | Stretching |

| 2700 - 2900 | C-H (aldehyde) | Stretching |

| 1680 - 1710 | C=O (aldehyde) | Stretching |

| 1500 - 1600 | C=C (furan ring) | Stretching |

| 1300 - 1350 | S=O (sulfonyl) | Asymmetric Stretching |

| 1120 - 1160 | S=O (sulfonyl) | Symmetric Stretching |

Raman spectroscopy offers complementary information to IR spectroscopy. While the C=O stretch is typically strong in the IR, the symmetric S=O stretch of the sulfonyl group is often a strong and sharp band in the Raman spectrum. The furan ring vibrations also give rise to characteristic Raman signals.

Predicted Raman Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100 - 3200 | C-H (furan) | Stretching |

| 2900 - 3000 | C-H (methyl) | Stretching |

| 1680 - 1710 | C=O (aldehyde) | Stretching |

| 1500 - 1600 | C=C (furan ring) | Stretching |

| 1120 - 1160 | S=O (sulfonyl) | Symmetric Stretching |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of the molecular weight and elemental composition of a compound. For this compound (C6H6O4S), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula. The predicted monoisotopic mass is 173.99867 Da. uni.lu

The molecular ion peak ([M]+•) would be observed at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for aromatic aldehydes involve the loss of a hydrogen radical (H•) to form a stable acylium ion ([M-1]+), or the loss of the entire aldehyde group (•CHO) resulting in an [M-29]+ fragment.

The methanesulfonyl group (-SO2CH3) can also undergo characteristic fragmentation. A common fragmentation pathway for sulfones is the loss of the methyl radical (•CH3) followed by the elimination of sulfur dioxide (SO2), or the direct loss of the entire methanesulfonyl group. researchgate.netnih.govresearchgate.net The furan ring itself can undergo cleavage, contributing to the complexity of the mass spectrum.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound, which can be useful in identifying the compound in different ionization modes. uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 175.00595 |

| [M+Na]+ | 196.98789 |

| [M-H]- | 172.99139 |

| [M+NH4]+ | 192.03249 |

| [M+K]+ | 212.96183 |

| [M+H-H2O]+ | 156.99593 |

This data is predicted and may vary from experimental results.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and intermolecular interactions in the solid state.

While a specific crystal structure for this compound has not been reported in the crystallographic databases, analysis of related structures containing furan-2-carbaldehyde and sulfonyl moieties allows for a hypothetical description of its solid-state characteristics. amanote.comopenaccessjournals.comresearchgate.net

A crystallographic study of this compound would be expected to reveal a planar or near-planar furan ring. The aldehyde and methanesulfonyl substituents would be attached to this ring, and their orientations relative to the ring would be of key interest. Intermolecular interactions, such as hydrogen bonding involving the aldehyde oxygen or the sulfonyl oxygen atoms, would likely play a significant role in the crystal packing.

Hypothetical Crystallographic Data

The following table presents typical bond lengths and angles that might be expected in the crystal structure of this compound, based on data from similar compounds.

| Parameter | Expected Value (Å or °) |

| C-S Bond Length | ~1.76 |

| S=O Bond Length | ~1.43 |

| C=O Bond Length | ~1.21 |

| O-S-O Bond Angle | ~118° |

| C-S-O Bond Angle | ~108° |

| C-C-C(H)=O Angle | ~125° |

This data is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

The determination of the crystal structure would provide definitive proof of the connectivity and stereochemistry, and offer insights into the electronic effects of the electron-withdrawing sulfonyl and aldehyde groups on the furan ring.

Chiroptical Properties and Stereochemical Characterization (if applicable)

Chiroptical properties, such as optical rotation and circular dichroism, are exhibited by chiral molecules, which are non-superimposable on their mirror images. These techniques are essential for the stereochemical characterization of enantiomers.

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it is optically inactive and would not exhibit any chiroptical properties. The study of chiroptical properties is not applicable to this compound.

Theoretical and Computational Investigations of 4 Methanesulfonylfuran 2 Carbaldehyde

Quantum Chemical Studies

Quantum chemical studies are essential for understanding the fundamental electronic and structural properties of a molecule. However, for 4-Methanesulfonylfuran-2-carbaldehyde, the necessary computational research is not publicly available.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

An analysis of the electronic structure would typically involve the calculation of frontier molecular orbitals (HOMO and LUMO) and the mapping of electron density to understand the molecule's reactivity and electrostatic potential. While studies on furan-2-carbaldehyde (furfural) and other derivatives exist, the introduction of a strong electron-withdrawing methanesulfonyl group at the 4-position is expected to significantly alter the electronic properties. Without specific calculations for this compound, any discussion on its electronic structure would be purely speculative.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are frequently used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. While experimental and theoretical spectra are available for simpler compounds like furan-2-carbaldehyde, this data cannot be accurately extrapolated to this compound due to the influence of the sulfone group on the molecular vibrations and electronic transitions.

Reaction Mechanism Elucidation and Transition State Analysis

Elucidating reaction mechanisms through computational chemistry involves mapping the potential energy surface, identifying transition states, and calculating activation energies. This provides insights into how the molecule participates in chemical reactions. There are computational studies on the reactivity of the aldehyde group in furfural and on reactions involving sulfonyl groups in other contexts. However, the interplay between the furan (B31954) ring, the aldehyde, and the methanesulfonyl group in this compound would create unique reaction pathways that require specific computational investigation. No such studies have been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a view of the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

Conformational Dynamics of the Furan-Sulfone-Aldehyde System

The rotational freedom around the bonds connecting the aldehyde and methanesulfonyl groups to the furan ring suggests a complex conformational landscape for this compound. MD simulations would be necessary to explore the preferred conformations and the energy barriers between them. While conformational analyses of furan-2-carbaldehyde have been performed, the steric and electronic effects of the methanesulfonyl group would introduce significant differences in the conformational dynamics of the target molecule.

Solvent Effects on Molecular Behavior

The interaction of a molecule with different solvents can influence its conformation, stability, and reactivity. MD simulations in explicit solvent models are the standard approach to investigate these effects. The polar nature of both the aldehyde and the methanesulfonyl group suggests that solvent effects would be particularly important for this compound. In the absence of specific MD simulations for this compound, a discussion of its behavior in various solvents would not be based on concrete scientific evidence.

Docking and Ligand Design Studies

Theoretical docking simulations for this compound offer insights into its potential molecular interactions within a hypothetical binding site. These studies are crucial for understanding the fundamental principles that could guide the design of new ligands based on its scaffold. The interactions are primarily governed by the distinct chemical properties of its methanesulfonyl, furan, and carbaldehyde moieties.

The methanesulfonyl group is a key contributor to the interaction profile. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming strong interactions with hydrogen bond donor residues, such as the amide protons of asparagine or glutamine, or the hydroxyl groups of serine, threonine, or tyrosine. Furthermore, the sulfur atom, with its positive partial charge, can engage in favorable electrostatic interactions with negatively charged residues like aspartate or glutamate.

The furan ring provides a rigid scaffold and can participate in various non-covalent interactions. The oxygen atom within the furan ring can also act as a hydrogen bond acceptor. The aromatic nature of the furan ring allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Additionally, the entire furan moiety can engage in hydrophobic interactions with nonpolar residues within a binding pocket.

Ligand design principles based on the this compound scaffold would focus on optimizing these interactions. Modifications to the scaffold could include the introduction of additional functional groups to enhance binding affinity and specificity. For instance, adding a hydroxyl group to the furan ring could introduce an additional hydrogen bond donor/acceptor site. Altering the substitution pattern on the furan ring could also modulate the electronic properties and steric profile of the molecule to better fit a specific binding pocket.

Table 1: Potential Molecular Interactions of this compound in a Hypothetical Binding Site

| Functional Group | Potential Interacting Residues | Type of Interaction |

| Methanesulfonyl | Asn, Gln, Ser, Thr, Tyr | Hydrogen Bonding (Acceptor) |

| Asp, Glu | Electrostatic | |

| Furan Ring | Phe, Tyr, Trp | π-π Stacking |

| Leu, Val, Ile | Hydrophobic | |

| Hydrogen Bonding (Acceptor) | ||

| Carbaldehyde | Asn, Gln, Ser, Thr, Tyr | Hydrogen Bonding (Acceptor) |

QSAR Modeling of Analogs for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For analogs of this compound, QSAR models can be developed to predict their reactivity based on various molecular descriptors.

The development of a robust QSAR model for these analogs would involve a systematic variation of the substituents on the furan ring or modifications of the methanesulfonyl and carbaldehyde groups. A dataset of these analogs, along with their experimentally determined reactivity data (e.g., reaction rates, equilibrium constants), would be required.

Key molecular descriptors that would likely influence the reactivity of these compounds and would be included in the QSAR model are:

Electronic Descriptors: These describe the electronic properties of the molecule. For instance, the Hammett constant (σ) of substituents on the furan ring would quantify their electron-donating or electron-withdrawing nature. The partial charges on the atoms of the carbaldehyde and sulfonyl groups would also be critical.

Steric Descriptors: These account for the size and shape of the molecule. Taft's steric parameter (Es) or molar refractivity (MR) could be used to describe the steric bulk of substituents, which can influence the accessibility of the reactive centers.

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor for hydrophobicity, which can affect the solubility and transport of the molecule to the reaction site.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule, such as the Wiener index or Kier & Hall connectivity indices.

A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be employed to generate a QSAR equation of the form:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are their respective coefficients, with c₀ being a constant.

The resulting QSAR model would provide valuable insights into the structure-reactivity relationships. For example, a positive coefficient for an electronic descriptor like the Hammett constant would suggest that electron-withdrawing groups enhance reactivity, while a negative coefficient for a steric descriptor would indicate that bulky substituents decrease reactivity. This understanding can guide the rational design of new analogs with desired reactivity profiles.

Table 2: Hypothetical QSAR Data for Analogs of this compound

| Analog | Substituent (R) | Hammett Constant (σ) | Molar Refractivity (MR) | logP | Observed Reactivity (log k) |

| 1 | H | 0.00 | 1.03 | 1.20 | -2.50 |

| 2 | CH₃ | -0.17 | 5.65 | 1.75 | -2.80 |

| 3 | Cl | 0.23 | 6.03 | 1.90 | -2.20 |

| 4 | NO₂ | 0.78 | 7.36 | 1.15 | -1.80 |

| 5 | OCH₃ | -0.27 | 7.87 | 1.35 | -3.10 |

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for 4-Methanesulfonylfuran-2-carbaldehyde, and how can purity be validated experimentally?

- Methodological Answer : Synthesis of sulfonyl-substituted furan aldehydes typically involves sulfonation of precursor furans. For example, sulfonyl groups can be introduced via nucleophilic substitution or oxidation of thioether intermediates (e.g., 5-(methylthio)furan-2-carbaldehyde oxidation, as inferred from ). Purification via column chromatography (silica gel, gradient elution) is recommended. Validate purity using HPLC (C18 column, UV detection at 254 nm) and / NMR spectroscopy. Cross-reference with X-ray crystallography for structural confirmation using tools like SHELXL .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

- Methodological Answer : Follow protocols for structurally similar aldehydes (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde in ):

- Storage : Keep in a dry, airtight container at 2–8°C to prevent degradation.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to heat or open flames (P210 precaution in ).

- Waste disposal : Neutralize aldehyde groups before disposal (e.g., bisulfite addition) and comply with institutional hazardous waste guidelines .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR to identify aldehyde protons (~9–10 ppm) and sulfonyl group effects on neighboring protons. NMR to confirm carbonyl (C=O, ~180 ppm) and sulfonyl (SO, ~50–60 ppm) carbons.

- IR : Detect aldehyde C=O stretching (~1700 cm) and sulfonyl S=O asymmetric/symmetric stretches (~1350–1150 cm).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data for this compound resolve contradictions in reported molecular geometries?

- Methodological Answer : Use SHELXL for structure refinement ( ) to optimize geometric parameters (bond lengths, angles). Compare experimental data with computational models (DFT calculations at B3LYP/6-31G* level). Employ Mercury’s "Packing Similarity" tool ( ) to identify polymorphic variations or crystallographic artifacts. Address outliers using Hamilton’s R-factor ratio test with a 95% confidence interval .

Q. What role do hydrogen-bonding networks play in the solid-state properties of this compound?

- Methodological Answer : Analyze hydrogen bonds using graph set analysis ( ). The sulfonyl group (SO) can act as a hydrogen-bond acceptor, while the aldehyde (CHO) may participate in weak C–H···O interactions. Use Mercury’s void visualization ( ) to assess crystal packing efficiency. Experimental data can be cross-validated with Cambridge Structural Database (CSD) entries for similar sulfonyl aldehydes .

Q. How can researchers leverage computational tools to predict reactivity and regioselectivity in derivatives of this compound?

- Methodological Answer : Perform in silico studies using Gaussian or ORCA:

- Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Regioselectivity : Simulate reaction pathways (e.g., aldol condensation) with transition state modeling (IRC calculations).

- Solvent effects : Use COSMO-RS to model solvent interactions. Validate predictions with experimental kinetic data (e.g., HPLC monitoring) .

Q. What strategies mitigate challenges in reproducing synthetic yields of this compound across different laboratories?

- Methodological Answer :

- Standardize protocols : Document exact stoichiometry, catalyst loading, and reaction time/temperature.

- Control moisture : Use molecular sieves in reactions sensitive to water (common in sulfonylations).

- Collaborative validation : Share samples for cross-lab NMR/XRD analysis. Use statistical tools (e.g., Grubbs’ test) to identify outlier data in interlaboratory studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.